molecular formula C13H16BrCl B6290616 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene CAS No. 1369869-73-7

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene

Cat. No.: B6290616
CAS No.: 1369869-73-7
M. Wt: 287.62 g/mol
InChI Key: JMFNBYVHWGFOAB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is an organic compound with the molecular formula C13H16BrCl. It is a derivative of benzene, substituted with bromine, chlorine, and a cyclohexylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 2-chlorotoluene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2-chloro-4-(cyclohexylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFNBYVHWGFOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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